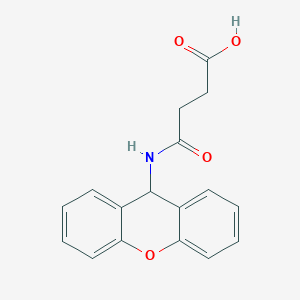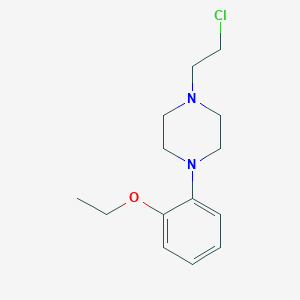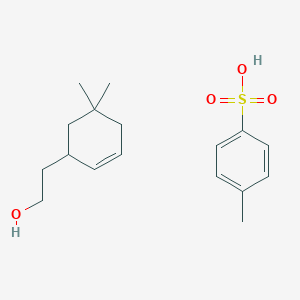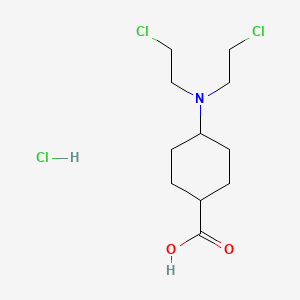
O-Benzhydryldibutylaminoethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Benzhydryldibutylaminoethanol hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzhydryl group, a dibutylamino group, and an ethanol moiety, all linked together and stabilized by hydrochloride.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzhydryldibutylaminoethanol hydrochloride typically involves the alkylation of benzhydrol with dibutylaminoethanol in the presence of a strong base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
O-Benzhydryldibutylaminoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The benzhydryl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce primary amines and alcohols.
Wissenschaftliche Forschungsanwendungen
O-Benzhydryldibutylaminoethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study various biological processes.
Medicine: It has potential therapeutic applications, including as an antihistamine and in the treatment of certain neurological disorders.
Industry: The compound is used in the manufacture of pharmaceuticals and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of O-Benzhydryldibutylaminoethanol hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to histamine receptors, thereby blocking the action of histamine and providing relief from allergic reactions. Additionally, it may interact with other receptors and enzymes, modulating various physiological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenhydramine: Another antihistamine with a similar benzhydryl structure.
Chlorpheniramine: A compound with similar antihistamine properties but a different chemical structure.
Promethazine: An antihistamine with additional antiemetic and sedative effects.
Uniqueness
O-Benzhydryldibutylaminoethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibutylamino group provides enhanced lipophilicity, improving its ability to cross biological membranes and exert its effects.
Eigenschaften
CAS-Nummer |
101418-27-3 |
|---|---|
Molekularformel |
C23H34ClNO |
Molekulargewicht |
376.0 g/mol |
IUPAC-Name |
2-benzhydryloxyethyl(dibutyl)azanium;chloride |
InChI |
InChI=1S/C23H33NO.ClH/c1-3-5-17-24(18-6-4-2)19-20-25-23(21-13-9-7-10-14-21)22-15-11-8-12-16-22;/h7-16,23H,3-6,17-20H2,1-2H3;1H |
InChI-Schlüssel |
ISOGGZCXBNUBLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+](CCCC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)







![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)
